molecular formula C36H24N6Ru B1217303 Tris-(1,10-phenanthroline)ruthenium CAS No. 22873-66-1

Tris-(1,10-phenanthroline)ruthenium

Cat. No.: B1217303
CAS No.: 22873-66-1
M. Wt: 641.7 g/mol
InChI Key: DOIVPHUVGVJOMX-UHFFFAOYSA-N
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Scientific Research Applications

Tris-(1,10-phenanthroline)ruthenium has a wide range of applications in scientific research:

Mechanism of Action

Tris-(1,10-phenanthroline)ruthenium is used in visible light mediated photocatalytic organic transformations . Fluorescence quenching of dichloro (tris-1,10-phenanthroline) ruthenium (II) hydrate is triggered by oxygen .

Safety and Hazards

Tris-(1,10-phenanthroline)ruthenium should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Tris-(1,10-phenanthroline)ruthenium has potential applications in photocatalysis and light harvesting. It can be used as an additive in ionic liquid electrolyte to enhance current conduction in electrochemical cells . It has also been used as a probe for luminescent detection and quantitation of oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris-(1,10-phenanthroline)ruthenium typically involves the reaction of ruthenium chloride with 1,10-phenanthroline in an ethanol solution. The reaction mixture is heated under reflux conditions to facilitate the formation of the complex. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tris-(1,10-phenanthroline)ruthenium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) complexes, while reduction reactions typically produce ruthenium(II) complexes .

Comparison with Similar Compounds

  • Tris(2,2’-bipyridine)ruthenium(II) chloride
  • Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) chloride
  • Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate

Comparison: Tris-(1,10-phenanthroline)ruthenium is unique due to its specific ligand structure, which imparts distinct photophysical properties. Compared to tris(2,2’-bipyridine)ruthenium(II) chloride, it exhibits different absorption and emission spectra, making it suitable for specific applications in photochemistry and sensing. The presence of phenanthroline ligands also enhances its stability and reactivity in various chemical environments .

Properties

IUPAC Name

1,10-phenanthroline;ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H8N2.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIVPHUVGVJOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N6Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23570-43-6 (dichloride)
Record name Tris-(1,10-phenanthroline)ruthenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022873661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50177413
Record name Tris-(1,10-phenanthroline)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22873-66-1
Record name Tris-(1,10-phenanthroline)ruthenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022873661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris-(1,10-phenanthroline)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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